Didymin

Vue d'ensemble

Description

La didymine, également connue sous le nom d'isosakuranétine 7-O-rutinoside, est un glycoside de flavonoïde alimentaire que l'on trouve principalement dans les agrumes. Traditionnellement, elle a été utilisée dans les pays asiatiques comme antioxydant alimentaire. Des études récentes ont révélé ses applications thérapeutiques potentielles dans diverses maladies, notamment le cancer, les troubles neurologiques, les maladies du foie et les maladies cardiovasculaires .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La didymine peut être synthétisée par glycosylation de l'isosakuranétine avec du rutinose. La réaction implique généralement l'utilisation de donneurs de glycosyle et de catalyseurs dans des conditions contrôlées pour assurer la formation de la liaison glycosidique.

Méthodes de Production Industrielle : La production industrielle de didymine implique souvent l'extraction à partir d'agrumes, en particulier à partir des écorces. Le processus d'extraction comprend des étapes telles que l'extraction par solvant, la purification et la cristallisation pour obtenir une didymine de haute pureté .

Types de Réactions :

Oxydation : La didymine peut subir des réactions d'oxydation, conduisant souvent à la formation de quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction de la didymine impliquent généralement la conversion de sa structure de flavonoïde en formes plus réduites.

Substitution : La didymine peut participer à des réactions de substitution, où les groupes fonctionnels sur la structure du flavonoïde sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles dans des conditions spécifiques.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des dérivés de flavonoïdes réduits .

4. Applications de la Recherche Scientifique

La didymine a été largement étudiée pour ses applications thérapeutiques potentielles :

Chimie : La didymine est utilisée comme composé modèle dans les études de la chimie des flavonoïdes et de leurs interactions avec d'autres molécules.

Biologie : Il a été démontré qu'elle module diverses voies biologiques, notamment celles impliquées dans l'inflammation et le stress oxydatif.

Médecine : La didymine présente un potentiel dans le traitement de maladies telles que le cancer, le diabète et les troubles cardiovasculaires. .

5. Mécanisme d'Action

La didymine exerce ses effets par le biais de multiples mécanismes :

Applications De Recherche Scientifique

Cancer Treatment

Didymin has shown promising results in various cancer types, particularly neuroblastoma. Research indicates that this compound inhibits cell proliferation and induces apoptosis in neuroblastoma cells, regardless of p53 status. In vivo studies demonstrated that this compound treatment significantly reduced tumor size in mouse models of MYCN-amplified neuroblastoma, showcasing a tumor weight reduction of over 50% compared to controls after 60 days of treatment .

Neurological Disorders

This compound exhibits neuroprotective properties by modulating inflammation and oxidative stress in the brain. It has been shown to suppress microglial pyroptosis and improve outcomes in models of neuroinflammation . Additionally, this compound enhances mitochondrial function in pancreatic beta cells, suggesting potential benefits for insulin sensitivity and glucose metabolism, which are crucial in diabetes management .

Liver Diseases

This compound has been identified as having hepatoprotective effects. It alleviates liver injury by upregulating protective proteins and reducing inflammatory responses. Studies indicate that this compound can mitigate acute liver injury through modulation of inflammatory pathways .

| Study | Findings |

|---|---|

| MDPI (2024) | This compound showed anti-inflammatory effects and improved liver function markers in models of acute liver injury . |

Cardiovascular Health

Recent research highlights this compound's role in cardiovascular protection by inhibiting the NLRP3 inflammasome, which is implicated in myocardial infarction. This suggests that this compound could be a natural therapeutic option for preventing heart-related diseases .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

La didymine est unique parmi les glycosides de flavonoïdes en raison de sa structure moléculaire spécifique et de ses activités biologiques. Les composés similaires comprennent :

Lutéoline : Un autre flavonoïde aux propriétés antioxydantes et anti-inflammatoires.

Quercétine : Connue pour ses effets anticancéreux et anti-inflammatoires.

Poncirine : Un glycoside de flavonoïde aux propriétés antioxydantes similaires.

La didymine se distingue par sa large gamme d'applications thérapeutiques et sa capacité à moduler plusieurs voies biologiques, ce qui en fait un composé prometteur pour la recherche et le développement futurs.

Activité Biologique

Didymin, a flavonoid glycoside derived primarily from citrus fruits, has garnered significant attention in recent years for its diverse biological activities. This compound exhibits a range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. As research progresses, this compound's potential therapeutic applications are being explored across various medical fields, particularly in cancer treatment and neurodegenerative diseases. This article provides a comprehensive overview of this compound's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is chemically classified as a flavonoid glycoside, specifically a derivative of hesperidin. Its structure is characterized by a flavanone backbone with a glycosyl group attached. The molecular formula of this compound is C₁₅H₁₄O₇, and its systematic name is 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-chromenone-6-O-β-D-glucopyranoside.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 318.27 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| Bioavailability | High (oral administration) |

Anti-Cancer Effects

This compound has demonstrated significant anticancer activity across various cancer cell lines. Notably, it has been shown to induce apoptosis in neuroblastoma cells regardless of their p53 status. A study revealed that this compound effectively reduces tumor growth in xenograft models of neuroblastoma when administered orally at a dose of 2 mg/kg every other day for 60 days.

Case Study: Neuroblastoma Treatment

In a preclinical study involving neuroblastoma xenografts:

- Treatment : this compound (2 mg/kg) was administered via oral gavage.

- Results : Tumor weight was reduced by over 50% compared to controls (0.91 g vs. 1.97 g; p < 0.001). Histopathological analysis showed decreased proliferation markers (Ki67) and angiogenesis markers (CD31) in treated tumors.

Anti-Inflammatory Action

This compound exhibits strong anti-inflammatory properties by modulating key signaling pathways such as MAPK and NF-κB. It has been reported to suppress microglial pyroptosis and neuroinflammation, making it a candidate for treating neurodegenerative diseases.

Antioxidant Activity

As an antioxidant, this compound scavenges free radicals and reduces oxidative stress in neuronal cells. This property contributes to its neuroprotective effects, which are particularly beneficial in conditions like Alzheimer's disease.

Table 2: Summary of Biological Activities

This compound's mechanisms of action involve several pathways:

- Induction of RKIP : this compound upregulates Raf kinase inhibitor protein (RKIP), which plays a crucial role in inhibiting cancer cell proliferation and promoting apoptosis.

- Inhibition of PI3K/Akt Pathway : It negatively affects the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

- Modulation of MicroRNAs : this compound influences the expression of specific microRNAs associated with cancer progression and fibrosis.

Table 3: Key Signaling Pathways Affected by this compound

| Pathway | Effect | Implication |

|---|---|---|

| MAPK/NF-κB | Suppression | Reduced inflammation |

| PI3K/Akt | Inhibition | Decreased cell survival |

| RKIP | Upregulation | Enhanced apoptosis |

Clinical Implications and Future Directions

The promising results from preclinical studies suggest that this compound could be developed as a therapeutic agent for various conditions, particularly cancer and neurodegenerative diseases. Its low toxicity profile and high bioavailability make it an attractive candidate for further clinical trials.

Propriétés

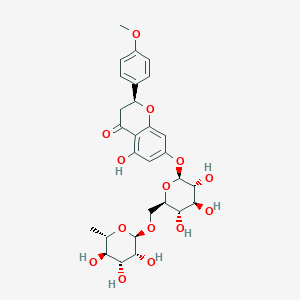

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCRQBAILCLJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14259-47-3 | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 213 °C | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.